3,4-Diacetoxycinnamoyl chloride
Overview
Description
3,4-Diacetoxycinnamoyl chloride is a chemical compound that belongs to the class of cinnamoyl chlorides. It is characterized by the presence of two acetoxy groups attached to the cinnamoyl moiety. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diacetoxycinnamoyl chloride typically involves the reaction of 3,4-diacetoxycinnamic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
3,4-Diacetoxycinnamic acid+Thionyl chloride→3,4-Diacetoxycinnamoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of solvents such as tetrahydrofuran and catalysts like N,N-Dimethylformamide can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Diacetoxycinnamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted cinnamoyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-diacetoxycinnamic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Aqueous acidic or basic conditions facilitate hydrolysis.
Reduction Agents: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products
Substituted Cinnamoyl Derivatives: Formed through substitution reactions.
3,4-Diacetoxycinnamic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
3,4-Diacetoxycinnamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Diacetoxycinnamoyl chloride involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of key enzymes and the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cinnamoyl Chloride: Lacks the acetoxy groups present in 3,4-Diacetoxycinnamoyl chloride.
3,4-Dimethoxycinnamoyl Chloride: Contains methoxy groups instead of acetoxy groups.
4-Chlorocinnamoyl Chloride: Has a chlorine atom instead of acetoxy groups.
Uniqueness
This compound is unique due to the presence of two acetoxy groups, which enhance its reactivity and potential biological activity. This structural feature distinguishes it from other cinnamoyl chlorides and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
[2-acetyloxy-4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5/c1-8(15)18-11-5-3-10(4-6-13(14)17)7-12(11)19-9(2)16/h3-7H,1-2H3/b6-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWAVXQOQBBLQZ-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)Cl)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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